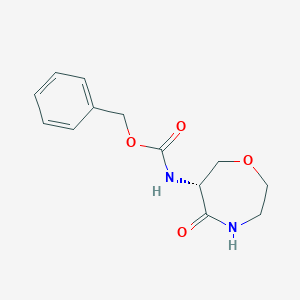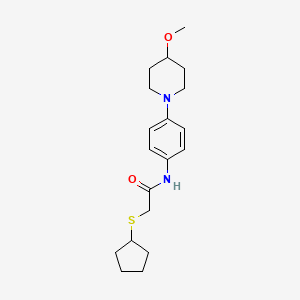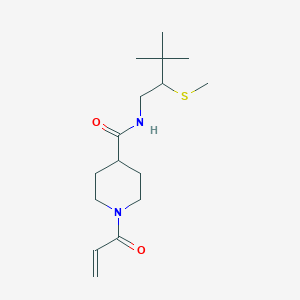
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.
Aplicaciones Científicas De Investigación
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. This compound has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Mecanismo De Acción
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that activate immune cells. This compound specifically targets a protein called STING, which is involved in the immune response to viral infections. When STING is activated by this compound, it triggers a cascade of signaling events that lead to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to cancer. This compound also increases the permeability of blood vessels in tumors, which allows immune cells to infiltrate and attack the cancer cells. Additionally, this compound has been shown to inhibit the growth of new blood vessels in tumors, which can limit the supply of nutrients to the cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the immune response to cancer. However, this compound has some limitations for lab experiments. It is highly reactive and can form adducts with proteins, which can complicate experiments. Additionally, this compound has a short half-life in the body, which makes it difficult to administer in vivo.
Direcciones Futuras
For research include understanding the mechanism of action in more detail, developing more stable analogs, and exploring combination therapies.
Métodos De Síntesis
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process starting with 2,3-dimethyl-2-butene-1-thiol. The thiol is reacted with 3-bromopropionyl chloride and then with piperidine-4-carboxylic acid to form the this compound molecule. The final product is purified through recrystallization and column chromatography.
Propiedades
IUPAC Name |
N-(3,3-dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-6-14(19)18-9-7-12(8-10-18)15(20)17-11-13(21-5)16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMZKPLRTYVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1CCN(CC1)C(=O)C=C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)
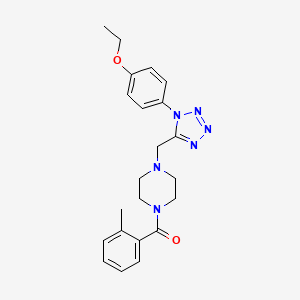


![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
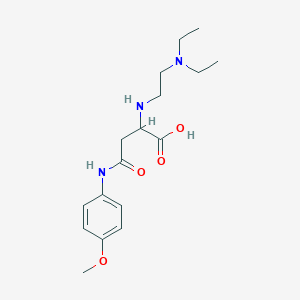
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)
![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)
![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)
